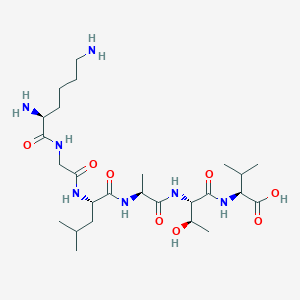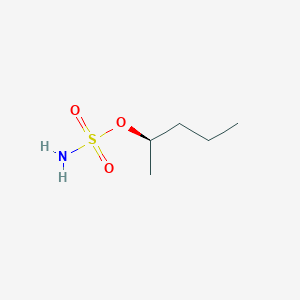
(2R)-Pentan-2-yl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-Pentan-2-yl sulfamate is an organic compound that belongs to the class of sulfamates Sulfamates are derivatives of sulfamic acid and are characterized by the presence of a sulfamate group (-OSO2NH2) attached to an organic moiety The this compound specifically has a pentan-2-yl group attached to the sulfamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Pentan-2-yl sulfamate typically involves the reaction of pentan-2-ol with sulfamic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the sulfamate ester. The general reaction can be represented as follows:
[ \text{Pentan-2-ol} + \text{Sulfamic acid} \rightarrow \text{this compound} + \text{Water} ]
The reaction conditions may vary, but common conditions include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-Pentan-2-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The sulfamate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfamate group to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfonate derivatives
Reduction: Amine derivatives
Substitution: Various substituted organic compounds depending on the nucleophile used
Applications De Recherche Scientifique
(2R)-Pentan-2-yl sulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving sulfamate-based inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-Pentan-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme function and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Isopropyl sulfamate
Comparison
(2R)-Pentan-2-yl sulfamate is unique due to its specific structural configuration and the presence of the pentan-2-yl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other sulfamate derivatives. The longer carbon chain in this compound may also affect its solubility and stability compared to shorter-chain sulfamates like methyl or ethyl sulfamate.
Propriétés
Numéro CAS |
648918-49-4 |
|---|---|
Formule moléculaire |
C5H13NO3S |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
[(2R)-pentan-2-yl] sulfamate |
InChI |
InChI=1S/C5H13NO3S/c1-3-4-5(2)9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)/t5-/m1/s1 |
Clé InChI |
LGFIZIQBQXWJNW-RXMQYKEDSA-N |
SMILES isomérique |
CCC[C@@H](C)OS(=O)(=O)N |
SMILES canonique |
CCCC(C)OS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


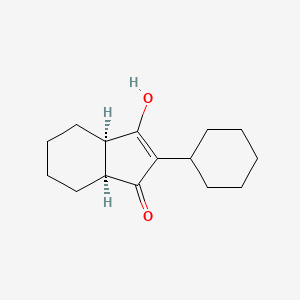
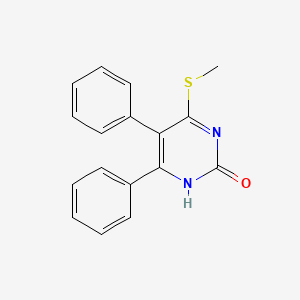

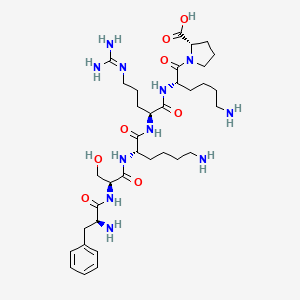
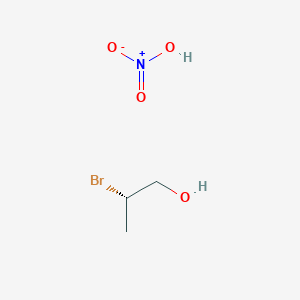
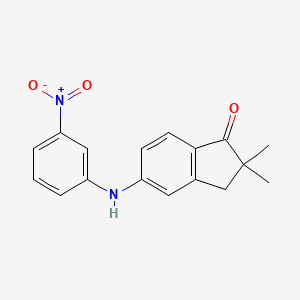
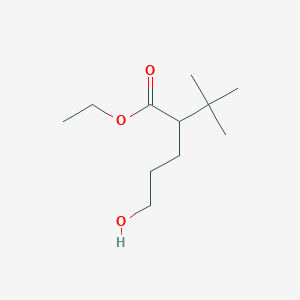
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
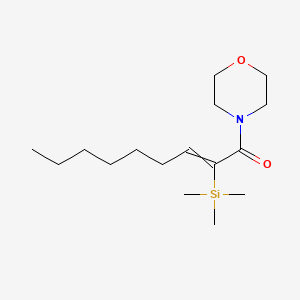
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
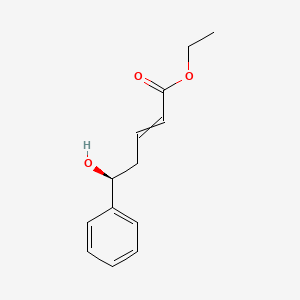
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
